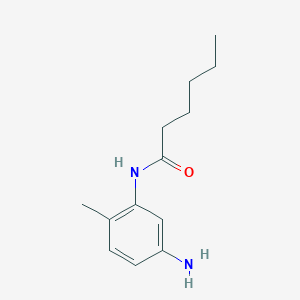

N-(5-Amino-2-methylphenyl)hexanamide

Vue d'ensemble

Description

N-(5-Amino-2-methylphenyl)hexanamide (NAMPH) is a synthetic organic compound that has been used in various scientific research applications due to its unique properties. NAMPH is a white crystalline solid with a melting point of approximately 141°C and a boiling point of approximately 200°C. It is soluble in water, alcohol, and some organic solvents. NAMPH is a versatile compound and can be used in a variety of applications, including as a reagent for the synthesis of other compounds, as a catalyst in chemical reactions, and as a drug or therapeutic agent.

Applications De Recherche Scientifique

Photodynamic Therapy in Dermatology

N-(5-Amino-2-methylphenyl)hexanamide, while not directly mentioned, is related to compounds used in photodynamic therapy (PDT) for dermatological applications. PDT involves the activation of photosensitizing drugs by light to cause selective damage to diseased skin. It is increasingly used for a wide range of conditions such as actinic keratoses, nonmelanoma skin cancers, and potentially for acne, psoriasis, and other skin conditions due to its noninvasive nature and excellent cosmetic outcomes. The principle involves precursors like 5-aminolevulinic acid, which might share structural or functional similarities with this compound, highlighting the importance of research into such compounds for therapeutic uses (Lee & Baron, 2011).

Neurotoxicity and Protective Mechanisms

Research into the mechanisms of neurotoxicity and protection against it often involves examining the effects of various compounds on the nervous system. Studies on hexanedione and acrylamide, for instance, provide insights into axonopathies, where compounds similar to this compound could offer protective effects against neurotoxicity by influencing neurofilamentous axonal swellings and degeneration in the central and peripheral nervous system. Understanding these mechanisms can guide the development of treatments for neuropathies and other neurotoxic effects (LoPachin & Gavin, 2015).

Enhancing Protoporphyrin IX Accumulation for PDT

In the context of improving photodynamic therapy, especially in treating skin conditions, the focus on enhancing protoporphyrin IX (PpIX) accumulation is significant. Pretreatments aimed at optimizing intralesional PpIX content can improve clinical outcomes. This involves understanding the pharmacokinetics and interactions of compounds like this compound, which could potentially influence PpIX production and thus the efficacy of PDT in conditions like hyperkeratosis and other skin diseases (Gerritsen et al., 2008).

Propriétés

IUPAC Name |

N-(5-amino-2-methylphenyl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-4-5-6-13(16)15-12-9-11(14)8-7-10(12)2/h7-9H,3-6,14H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSMQUNWYJRKOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=C(C=CC(=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

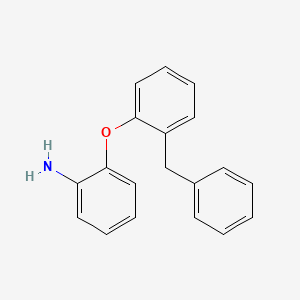

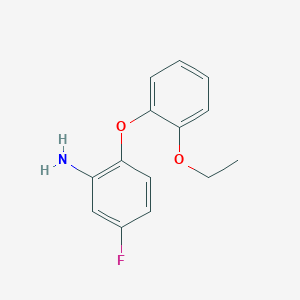

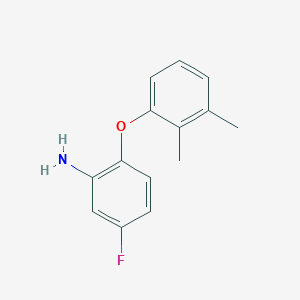

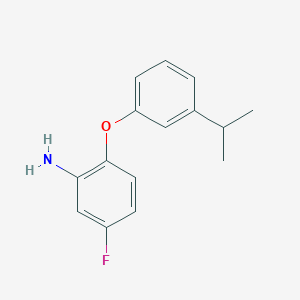

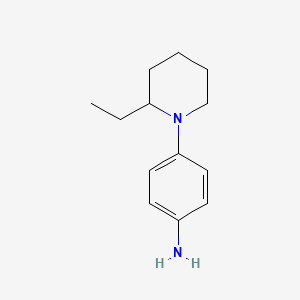

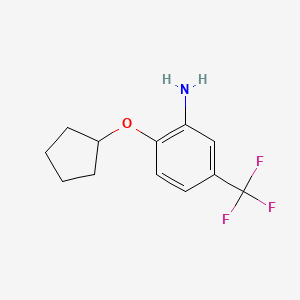

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172293.png)

![Methyl 2-[4-(2-amino-4-fluorophenoxy)phenyl]-acetate](/img/structure/B3172300.png)

![4-[(2-Bromo-4-methylphenoxy)methyl]piperidine](/img/structure/B3172321.png)

![4-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B3172332.png)

![4-[(3-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3172338.png)

![(3'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3172355.png)

![(4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-yl)-methanamine](/img/structure/B3172360.png)

![(4-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-3-yl)-methylamine](/img/structure/B3172374.png)